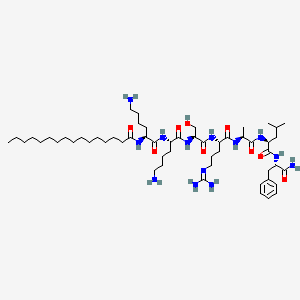
Retagliptin
Vue d'ensemble
Description
Retagliptin is a DPP-4 inhibitor that has been studied for the treatment of type 2 diabetes . It is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor .
Molecular Structure Analysis
The molecular formula of Retagliptin is C19H18F6N4O3 . The molecular weight is 464.4 g/mol . The IUPAC name is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate .
Physical And Chemical Properties Analysis
Retagliptin has a molecular weight of 464.4 g/mol . Its molecular formula is C19H18F6N4O3 . The IUPAC name is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate .
Applications De Recherche Scientifique
1. Treatment of Type 2 Diabetes Mellitus Retagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor which has proven efficacy and safety towards type 2 diabetes mellitus (T2DM) . DPP-4 inhibitors work by increasing the concentration of incretin hormones, which in turn increase insulin synthesis and release, and decrease glucagon secretion.
Pharmacokinetic Studies
Retagliptin and its main active metabolite, retagliptin acid, have been the subject of pharmacokinetic studies . These studies involve the use of liquid chromatography tandem mass spectrometry (LC-MS/MS) to investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds .
Melanosome Clearance
Retagliptin has been found to play a role in the clearance of melanosome by melanophagy in B16F1 cells . Melanophagy is a process where melanosomes, the organelles that synthesize and store melanin, are degraded by autophagy .
Autophagy Activation
Research has shown that retagliptin can induce autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and plays a vital role in maintaining cellular health .
Anti-Pigmentation Effects
Retagliptin has been found to have anti-pigmentation effects . It has been shown to diminish melanin content elevated by alpha-melanocyte-stimulating hormone (α-MSH) in B16F1 cells .
6. Potential Therapeutic Avenues in the Regulation of Pigmentation The study of retagliptin’s effects on melanophagy and autophagy could potentially lead to new therapeutic avenues in the regulation of pigmentation . This could be particularly relevant in conditions characterized by abnormal pigmentation.
Mécanisme D'action
- Role : DPP-4 is responsible for the degradation of incretin hormones, such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .
- Beneficial Effects : By prolonging the half-life of these incretin hormones, Retagliptin enhances insulin secretion and suppresses glucagon release .
- Molecular and Cellular Effects : Retagliptin’s action leads to glucose-dependent increases in insulin secretion and decreases in glucagon levels. These effects contribute to better blood sugar control .
Target of Action
Mode of Action
Result of Action
Propriétés
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIAMRXFUJLYEF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retagliptin | |
CAS RN |
1174122-54-3 | |
| Record name | Retagliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RETAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)



![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)


